3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in a solvent like methanol (MeOH) . The reaction proceeds under mild conditions and yields the desired Boc-protected amino acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include N-substituted pyrrolidine derivatives.
Deprotection Reactions: The major product is the free amine, 3-amino-1-pyrrolidine-3-carboxylic acid.
Scientific Research Applications
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-Boc-3-aminopyrrolidine
- (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine
- N-Boc-3-pyrrolidinone
Uniqueness
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its dual functionality, possessing both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXSBGDNJDEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006657 |
Source
|
Record name | 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862372-66-5 |
Source
|
Record name | 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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